molecular formula C19H22N4O2S B5902641 N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide

Katalognummer B5902641
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: XIXIEXKJNMNANS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide, also known as ITSA-1, is a small molecule inhibitor that has been developed to target the protein-protein interaction between the synaptic scaffolding protein postsynaptic density protein 95 (PSD-95) and the N-methyl-D-aspartate receptor (NMDAR). This interaction is critical for the regulation of NMDAR function in the brain, and has been implicated in a number of neurological and psychiatric disorders, including stroke, Alzheimer's disease, and schizophrenia.

Wirkmechanismus

The mechanism of action of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide involves binding to the PDZ1 domain of PSD-95, which is responsible for the interaction with the NMDAR. This binding disrupts the PSD-95/NMDAR interaction, leading to a decrease in NMDAR-mediated currents and an increase in NMDAR internalization. This, in turn, leads to a reduction in excitotoxicity and neuroinflammation, which are key mechanisms underlying neurological and psychiatric disorders.
Biochemical and physiological effects:
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide can reduce NMDAR-mediated currents and increase NMDAR internalization, leading to a decrease in excitotoxicity and neuroinflammation. In vivo studies have shown that N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide can reduce ischemic brain damage, improve cognitive function, and have potential therapeutic effects in animal models of schizophrenia and drug addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide is its specificity for the PSD-95/NMDAR interaction, which makes it a valuable tool for investigating the role of this interaction in neurological and psychiatric disorders. Another advantage is its ability to cross the blood-brain barrier, which allows for in vivo studies of its effects on the brain. However, one limitation of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide is its relatively low potency, which requires high concentrations for in vitro studies. Another limitation is its potential off-target effects, which need to be carefully evaluated in future studies.

Zukünftige Richtungen

There are a number of future directions for research on N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide. One direction is to investigate the potential therapeutic effects of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide in human clinical trials for neurological and psychiatric disorders. Another direction is to develop more potent and selective inhibitors of the PSD-95/NMDAR interaction, which could have even greater therapeutic potential. Finally, future studies could investigate the role of other protein-protein interactions in neurological and psychiatric disorders, and develop inhibitors targeting these interactions.

Synthesemethoden

The synthesis of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide involves a multi-step process, starting with the condensation of 2-mercaptoimidazole and mesitylene-2,4-dicarboxaldehyde to form the imidazole-thiazole intermediate. This intermediate is then reacted with N-methylsuccinimide in the presence of a catalyst to form the final product, N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide. The synthesis of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide has been optimized to produce high yields and purity, and the compound has been extensively characterized by nuclear magnetic resonance spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide has been used extensively in scientific research to investigate the role of PSD-95/NMDAR interaction in neurological and psychiatric disorders. In vitro studies have shown that N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide can disrupt the PSD-95/NMDAR interaction, leading to a decrease in NMDAR-mediated currents and an increase in NMDAR internalization. In vivo studies have shown that N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide can reduce ischemic brain damage in a rat model of stroke, and can improve cognitive function in a mouse model of Alzheimer's disease. N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide has also been shown to have potential therapeutic effects in animal models of schizophrenia and drug addiction.

Eigenschaften

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-(2,4,6-trimethylphenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-12-8-13(2)18(14(3)9-12)22-17(25)5-4-16(24)20-10-15-11-23-6-7-26-19(23)21-15/h6-9,11H,4-5,10H2,1-3H3,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXIEXKJNMNANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCC(=O)NCC2=CN3C=CSC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.